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Compound of Interest

Compound Name: 3,4,4-Trimethylpentan-2-ol

Cat. No.: B13071519 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4,4-
trimethylpentan-2-ol (CAS No. 10575-56-1), a secondary alcohol with the molecular formula

C₈H₁₈O.[1] This document is intended to serve as a valuable resource for researchers and

professionals involved in chemical analysis, synthesis, and drug development by presenting

predicted and expected spectroscopic data, detailed experimental methodologies, and a clear

workflow for spectroscopic analysis. Due to the limited availability of published experimental

spectra for this specific compound, this guide utilizes predicted data for Nuclear Magnetic

Resonance (NMR) spectroscopy and describes the expected key features in Infrared (IR)

spectroscopy and Mass Spectrometry (MS) based on the known behavior of similar chemical

structures.

Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR data for 3,4,4-trimethylpentan-
2-ol, along with the expected characteristic peaks for IR and MS analysis.

Table 1: Predicted ¹H NMR Data for 3,4,4-
Trimethylpentan-2-ol
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.8 Multiplet 1H CH-OH (C2-H)

~1.8 Multiplet 1H CH (C3-H)

~1.2 Doublet 3H CH₃ (C1)

~0.9 Singlet 9H
C(CH₃)₃ (C5 and 2 x

C4-CH₃)

~0.85 Doublet 3H CH₃ (C3-CH₃)

Variable Singlet (broad) 1H OH

Note: Predicted data is sourced from nmrdb.org. The chemical shift of the hydroxyl proton is

highly variable and depends on concentration, solvent, and temperature.

Table 2: Predicted ¹³C NMR Data for 3,4,4-
Trimethylpentan-2-ol

Chemical Shift (ppm) Carbon Atom

~75 C2 (CH-OH)

~50 C3 (CH)

~35 C4 (C(CH₃)₃)

~28 C5 and C4-CH₃'s

~22 C1

~15 C3-CH₃

Note: Predicted data is sourced from nmrdb.org.

Table 3: Expected Key IR Absorptions for 3,4,4-
Trimethylpentan-2-ol
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Wavenumber (cm⁻¹) Functional Group Description

3550-3200 O-H

Strong, broad peak

characteristic of alcohol O-H

stretching due to hydrogen

bonding.

2960-2850 C-H

Strong, sharp peaks

corresponding to sp³ C-H

stretching of the alkyl groups.

1470-1450 C-H
Bending vibrations for CH₂ and

CH₃ groups.

~1370 C-H
Characteristic bending for the

tert-butyl group.

1150-1050 C-O

Strong peak corresponding to

the C-O stretching of a

secondary alcohol.

Note: These are expected absorption ranges for a secondary alcohol and may vary slightly in

an experimental spectrum.

Table 4: Expected Major Fragments in Mass
Spectrometry of 3,4,4-Trimethylpentan-2-ol
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m/z Proposed Fragment Fragmentation Pathway

130 [C₈H₁₈O]⁺
Molecular Ion (M⁺) - likely to

be of low abundance.

115 [M - CH₃]⁺ Loss of a methyl group.

112 [M - H₂O]⁺
Dehydration, loss of a water

molecule.

87 [M - C₃H₇]⁺
Alpha cleavage, loss of an

isopropyl radical.

73 [CH(OH)CH(CH₃)]⁺ Alpha cleavage.

57 [C(CH₃)₃]⁺
Formation of the stable tert-

butyl cation.

45 [CH(OH)CH₃]⁺

Alpha cleavage, characteristic

for a methyl-substituted

secondary alcohol.

Note: The relative abundances of these fragments can vary depending on the ionization

method and energy.

Experimental Protocols
The following sections detail generalized experimental procedures for obtaining the

spectroscopic data for a liquid alcohol like 3,4,4-trimethylpentan-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen

framework of the molecule.

Methodology:

Sample Preparation: A small amount of the purified liquid alcohol (typically 5-20 mg for ¹H

NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated
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solvent (e.g., chloroform-d, CDCl₃). The solution is transferred to a clean, dry 5 mm NMR

tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for

analysis.

Data Acquisition:

The spectrometer is locked onto the deuterium signal of the solvent.

The magnetic field is shimmed to achieve homogeneity and improve spectral resolution.

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters

include the number of scans, relaxation delay, and acquisition time.

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the

spectrum to single lines for each unique carbon.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate

the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical

shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule, particularly the hydroxyl (O-

H) and carbon-oxygen (C-O) bonds.

Methodology:

Sample Preparation: For a liquid sample, the simplest method is to place a single drop of the

neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to

create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be

used by placing a drop of the liquid directly onto the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:
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A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to

account for atmospheric and instrumental interferences.

The prepared sample is placed in the spectrometer's sample compartment.

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans

are averaged to improve the signal-to-noise ratio.

Data Processing: The sample interferogram is ratioed against the background interferogram

and then Fourier transformed to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to gain structural

information from its fragmentation pattern.

Methodology:

Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via

direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule.

The sample molecules are bombarded with a high-energy electron beam, causing ionization

and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Data Analysis: The molecular ion peak (if present) provides the molecular weight. The

fragmentation pattern is analyzed to deduce the structure of the molecule. Alcohols typically

undergo characteristic fragmentation pathways such as alpha-cleavage and dehydration

(loss of water).[2][3][4]
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Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3,4,4-trimethylpentan-2-ol.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Conclusion
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Caption: General workflow for the spectroscopic analysis of 3,4,4-trimethylpentan-2-ol.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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